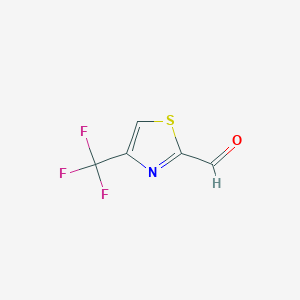

4-(Trifluoromethyl)thiazole-2-carbaldehyde

CAS No.: 354587-75-0

Cat. No.: VC2277811

Molecular Formula: C5H2F3NOS

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 354587-75-0 |

|---|---|

| Molecular Formula | C5H2F3NOS |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |

| Standard InChI Key | KESSGSGWVZVSBE-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)C=O)C(F)(F)F |

| Canonical SMILES | C1=C(N=C(S1)C=O)C(F)(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Trifluoromethyl)thiazole-2-carbaldehyde belongs to the class of thiazole derivatives, featuring a five-membered aromatic heterocyclic ring containing both sulfur and nitrogen atoms. The compound's structure is defined by three key components: the thiazole core, the trifluoromethyl group at position 4, and the aldehyde functional group at position 2. This structural arrangement contributes to its chemical behavior and reactivity patterns.

The thiazole ring, which forms the backbone of the molecule, consists of a 5-membered heterocyclic structure with adjacent sulfur and nitrogen atoms. This arrangement creates an electron-rich system with specific reactivity patterns that make it valuable in various chemical transformations. The presence of the trifluoromethyl group (CF₃) at position 4 significantly alters the electronic properties of the thiazole ring, increasing its electron-deficiency and thereby modifying its reactivity profile. The aldehyde group at position 2 serves as a reactive center for numerous chemical transformations, making this compound versatile for further derivatization.

Physical and Chemical Properties

Based on the available data, 4-(Trifluoromethyl)thiazole-2-carbaldehyde has a molecular formula of C₅H₂F₃NOS and a molecular weight of 181.14 g/mol. The compound exhibits characteristic physicochemical properties influenced by its functional groups. The trifluoromethyl group confers increased lipophilicity and metabolic stability, properties that are particularly valuable in medicinal chemistry applications. Meanwhile, the aldehyde functionality provides a reactive site for various condensation reactions, making it an excellent building block for synthetic chemistry.

Below is a comprehensive data table summarizing the key properties of 4-(Trifluoromethyl)thiazole-2-carbaldehyde:

| Property | Value |

|---|---|

| CAS Number | 354587-75-0 |

| Molecular Formula | C₅H₂F₃NOS |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | 4-(trifluoromethyl)-1,3-thiazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C5H2F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |

| Standard InChIKey | KESSGSGWVZVSBE-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)C=O)C(F)(F)F |

Synthesis Methods

Vilsmeier-Haack Reaction

The synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde typically employs the Vilsmeier-Haack reaction, a widely used method for introducing aldehyde groups into aromatic and heterocyclic systems. This reaction involves treating 4-(Trifluoromethyl)thiazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 2-position of the thiazole ring.

The Vilsmeier-Haack reaction proceeds through the formation of an iminium salt intermediate. Initially, POCl₃ reacts with DMF to generate a chloroiminium ion, commonly known as the Vilsmeier reagent. This electrophilic species then attacks the electron-rich position of the thiazole ring (position 2), followed by hydrolysis to yield the desired aldehyde.

The reaction can be represented schematically as:

-

Formation of the Vilsmeier reagent: DMF + POCl₃ → [Cl-CH=N+(CH₃)₂]Cl⁻

-

Electrophilic attack on the thiazole ring

-

Hydrolysis to form the aldehyde

This synthetic approach is favored due to its efficiency and relatively mild reaction conditions, which accommodate the sensitive functionalities present in the molecule.

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction represents the primary synthetic method, alternative approaches for preparing 4-(Trifluoromethyl)thiazole-2-carbaldehyde may exist. These could potentially include:

-

Oxidation of the corresponding primary alcohol (4-(trifluoromethyl)thiazole-2-methanol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Reduction of the corresponding carboxylic acid (4-(trifluoromethyl)thiazole-2-carboxylic acid) or its derivatives to the aldehyde level using reducing agents such as diisobutylaluminum hydride (DIBAL-H).

-

Direct formylation methods using organometallic intermediates, such as lithiation followed by reaction with DMF.

The development of efficient and scalable synthetic routes for this compound is particularly important given its potential applications in pharmaceutical research, where large quantities of high-purity material may be required.

Chemical Reactivity

Reactions of the Aldehyde Group

The aldehyde functionality in 4-(Trifluoromethyl)thiazole-2-carbaldehyde serves as a versatile reactive center for numerous transformations. Common reactions of this aldehyde group include:

-

Nucleophilic addition reactions with organometallic reagents (such as Grignard reagents or organolithium compounds) to form secondary alcohols.

-

Reduction to the corresponding primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Oxidation to the corresponding carboxylic acid (4-(trifluoromethyl)thiazole-2-carboxylic acid) using oxidizing agents such as potassium permanganate or Jones reagent.

-

Condensation reactions with amines to form imines or with hydrazines to form hydrazones, which are important intermediates in heterocyclic synthesis.

-

Wittig reactions with phosphonium ylides to form alkenes, providing a route to various unsaturated derivatives.

-

Aldol condensations with enolizable carbonyl compounds to form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds after dehydration.

These transformations make 4-(Trifluoromethyl)thiazole-2-carbaldehyde a valuable building block for the synthesis of more complex molecules with potential biological activity.

Reactions of the Thiazole Ring

The thiazole ring in 4-(Trifluoromethyl)thiazole-2-carbaldehyde also exhibits characteristic reactivity patterns that can be exploited in chemical synthesis. The reactivity of the thiazole core is influenced by the presence of the electron-withdrawing trifluoromethyl group, which modifies the electronic distribution within the heterocyclic system.

Potential reactions of the thiazole ring include:

-

Electrophilic aromatic substitution reactions, although these may be hindered by the electron-withdrawing effects of both the trifluoromethyl and aldehyde groups.

-

Nucleophilic aromatic substitution, particularly at the 5-position, which might be activated by the electron-withdrawing substituents.

-

Metalation reactions, such as lithiation, at available positions, providing access to further functionalized derivatives.

-

Ring-opening reactions under specific conditions, allowing for the incorporation of the thiazole moiety into larger heterocyclic systems.

The combination of the thiazole ring and the functional groups present makes 4-(Trifluoromethyl)thiazole-2-carbaldehyde a versatile synthetic intermediate with potential applications in the preparation of complex heterocyclic compounds.

Biological Activities

Interaction with Enzymes and Proteins

4-(Trifluoromethyl)thiazole-2-carbaldehyde exhibits notable biological activities, including significant interactions with enzymes and proteins. Of particular interest is its interaction with topoisomerase IV, an enzyme crucial for DNA replication. Research suggests that this compound can bind to the catalytic domain of topoisomerase IV, potentially inhibiting its activity. This interaction may disrupt cellular processes related to DNA synthesis and repair, which could explain some of the observed biological effects of this compound and its derivatives.

The binding mode of 4-(Trifluoromethyl)thiazole-2-carbaldehyde to topoisomerase IV likely involves specific molecular interactions between the thiazole ring, the trifluoromethyl group, and the aldehyde functionality with amino acid residues in the enzyme's binding pocket. These interactions may include hydrogen bonding, π-stacking, and hydrophobic interactions, collectively contributing to the compound's affinity for the enzyme.

Understanding these molecular interactions provides valuable insights for the design of more potent and selective inhibitors based on the 4-(trifluoromethyl)thiazole scaffold, potentially leading to the development of novel therapeutic agents.

Research Applications

Role in Pharmaceutical Synthesis

4-(Trifluoromethyl)thiazole-2-carbaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its utility in pharmaceutical synthesis stems from several factors:

-

The thiazole ring is a privileged structure in medicinal chemistry, present in numerous bioactive compounds and approved drugs.

-

The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules.

-

The aldehyde functionality provides a versatile handle for further derivatization and the construction of more complex molecular architectures.

These features make 4-(Trifluoromethyl)thiazole-2-carbaldehyde an attractive building block for the synthesis of potential drug candidates with diverse pharmacological profiles. By incorporating this scaffold into larger molecular structures, medicinal chemists can exploit the unique properties of the thiazole ring and the trifluoromethyl group to optimize drug-like properties such as potency, selectivity, and pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume